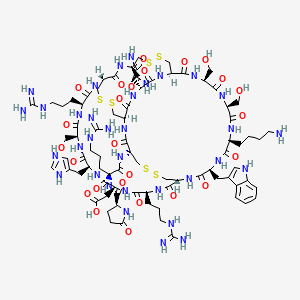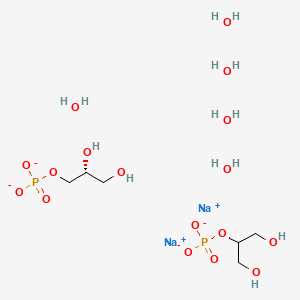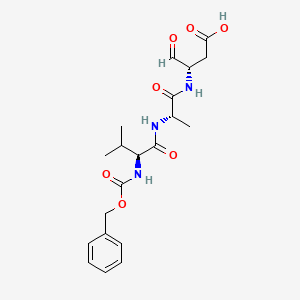
Z-Vad-cho
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-VAD-CHO, also known as benzyloxycarbonyl-valyl-alanyl-aspartyl-CHO, is a potent and cell-permeable inhibitor of caspases. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. This compound is widely used in scientific research to study the mechanisms of apoptosis and to inhibit caspase activity in various experimental models .
準備方法
合成経路と反応条件: Z-VAD-CHOの合成には、ベンジルオキシカルボニル-バリル-アラニル-アスパルチルとアルデヒド基のカップリングが含まれます。このプロセスには通常、次の手順が含まれます。
- バリン、アラニン、アスパラギン酸のアミノ基の保護。
- 保護されたアミノ酸を結合させてペプチド鎖を形成する。
- アミノ基の脱保護。
- アスパラギン酸残基へのアルデヒド基の導入。
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件の最適化が含まれます。 最終生成物は、目的の品質を達成するために、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製されます .
3. 化学反応解析
反応の種類: this compoundは、主にカスパーゼ阻害剤としての役割に関連する反応を起こします。これらには以下が含まれます。
カスパーゼ活性の阻害: this compoundは、カスパーゼの触媒部位に不可逆的に結合して、その活性を阻害します。
ネクロプトーシスの誘導: カスパーゼ活性の不存在下で、this compoundはネクロプトーシスを誘発する可能性があり、これはアポトーシスとは異なるプログラムされた細胞死の一種です.
一般的な試薬と条件:
試薬: this compound、カスパーゼ、細胞培養培地。
条件: 細胞培養条件、通常は適切な細胞株で37°Cでのインキュベーションが含まれます。
生成される主要な生成物:
アポトーシスの阻害: this compound処理の主な結果は、アポトーシスの阻害であり、細胞生存率の増加につながります。
ネクロプトーシス: 特定の条件下では、this compoundはネクロプトーシスを誘発する可能性があり、別の経路を通じて細胞死につながります.
4. 科学研究における用途
This compoundは、科学研究において幅広い用途があり、以下が含まれます。
化学: カスパーゼ阻害剤の化学的特性と相互作用を研究するために使用されます。
生物学: 細胞生物学で、アポトーシスとネクロプトーシスのメカニズムを調査するために使用されます。
医学: 医学研究で、がんや神経変性疾患など、アポトーシスの調節不全を伴う疾患の潜在的な治療用途を探るために使用されます。
化学反応の分析
Types of Reactions: Z-VAD-CHO primarily undergoes reactions related to its role as a caspase inhibitor. These include:
Inhibition of Caspase Activity: this compound irreversibly binds to the catalytic site of caspases, preventing their activity.
Induction of Necroptosis: In the absence of caspase activity, this compound can trigger necroptosis, a form of programmed cell death distinct from apoptosis.
Common Reagents and Conditions:
Reagents: this compound, caspases, cell culture media.
Conditions: Cell culture conditions, typically involving incubation at 37°C with appropriate cell lines.
Major Products Formed:
Inhibition of Apoptosis: The primary outcome of this compound treatment is the inhibition of apoptosis, leading to increased cell survival.
Necroptosis: In certain conditions, this compound can induce necroptosis, leading to cell death through a different pathway.
科学的研究の応用
Z-VAD-CHO has a wide range of applications in scientific research, including:
Chemistry: Used to study the chemical properties and interactions of caspase inhibitors.
Biology: Employed in cell biology to investigate the mechanisms of apoptosis and necroptosis.
Medicine: Utilized in medical research to explore potential therapeutic applications for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Applied in biopharmaceutical manufacturing to improve cell culture performance by inhibiting apoptosis in cultured cells
作用機序
Z-VAD-CHOは、カスパーゼの触媒部位に不可逆的に結合することにより効果を発揮し、それらの活性を阻害します。この阻害は、アポトーシスに関与する主要な基質の切断を阻止し、細胞生存率の増加につながります。 さらに、カスパーゼ活性の不存在下で、this compoundは、この代替的な細胞死経路の調節に関与するカスパーゼ-8を阻害することにより、ネクロプトーシスを誘発する可能性があります .
類似の化合物:
Ac-YVAD-CHO: カスパーゼ-1の強力な阻害剤。
Ac-DEVD-CHO: カスパーゼ-3を選択的に阻害します。
Z-VAD-FMK: This compoundと同様の特性を持つ、別の汎カスパーゼ阻害剤
This compoundの独自性: this compoundは、幅広いカスパーゼを阻害する能力においてユニークであり、アポトーシスとネクロプトーシスのさまざまな側面を研究するための貴重なツールとなっています。 その細胞透過性により、in vitroおよびin vivoの両方で効果的に使用することができ、細胞死と生存の複雑なメカニズムについての洞察を提供します .
類似化合物との比較
Ac-YVAD-CHO: A potent inhibitor of caspase-1.
Ac-DEVD-CHO: Selectively inhibits caspase-3.
Z-VAD-FMK: Another pan-caspase inhibitor with similar properties to Z-VAD-CHO
Uniqueness of this compound: this compound is unique in its ability to inhibit a broad range of caspases, making it a valuable tool for studying various aspects of apoptosis and necroptosis. Its cell-permeable nature allows it to be used effectively in both in vitro and in vivo studies, providing insights into the complex mechanisms of cell death and survival .
特性
分子式 |
C20H27N3O7 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H27N3O7/c1-12(2)17(23-20(29)30-11-14-7-5-4-6-8-14)19(28)21-13(3)18(27)22-15(10-24)9-16(25)26/h4-8,10,12-13,15,17H,9,11H2,1-3H3,(H,21,28)(H,22,27)(H,23,29)(H,25,26)/t13-,15-,17-/m0/s1 |
InChIキー |
YYQWNJQKDSNAES-QRTARXTBSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzamido-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B10853866.png)
![2-iodo-N-[3-(pyrrolidin-2-ylmethyl)-1H-indol-5-yl]benzenesulfonamide](/img/structure/B10853869.png)
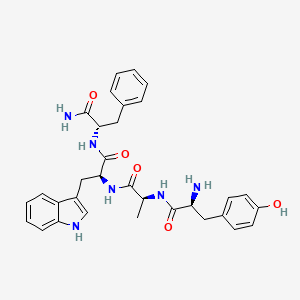
![Y-c[D-Pen-D-(2')Nal-GSFC]KR-NH2](/img/structure/B10853885.png)
![Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2](/img/structure/B10853888.png)
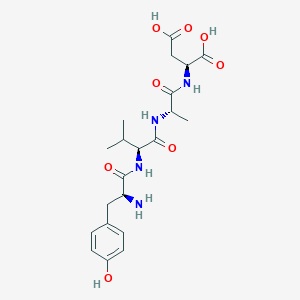
![9-[hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10853910.png)
![2-[[4-(4-Carbamimidoyl-1,4-diazepan-1-yl)phenyl]-[(7-carbamimidoylnaphthalen-2-yl)methyl]sulfamoyl]acetic acid](/img/structure/B10853918.png)
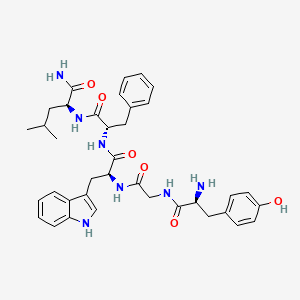

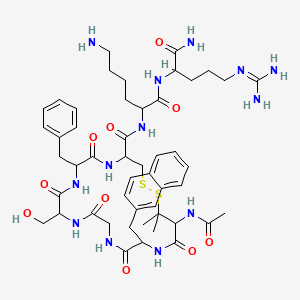
![4-[(1S,9S,11S,12R,15S,16R,24R)-12-hydroxy-12-[(E)-3-hydroxyprop-1-enyl]-11-methyl-21-oxo-5-hexacyclo[14.7.1.01,19.03,8.09,24.011,15]tetracosa-3(8),4,6,19-tetraenyl]benzonitrile](/img/structure/B10853946.png)
